2-Methylheptyl acrylate
Description
Overview of Alkyl Acrylate (B77674) Monomers in Polymer Science
Alkyl acrylates are a significant class of monomers in polymer science, serving as the building blocks for a wide array of polymeric materials. britannica.com These monomers are esters of acrylic acid and various alcohols, and their general structure consists of a vinyl group attached to a carbonyl carbon of an ester group. wikipedia.org This bifunctional nature, with a polymerizable vinyl group and a versatile ester group, allows for the synthesis of polymers with a broad spectrum of properties. wikipedia.org The properties of poly(alkyl acrylates) are highly dependent on the nature of the alkyl side chain. For instance, increasing the number of methylene (B1212753) units in the alkyl side chain generally decreases the glass transition temperature (Tg) of the resulting polymer. researchgate.net
Polymers derived from alkyl acrylates, known as polyacrylates, are valued for their transparency, flexibility, toughness, and hardness. researchgate.net They exhibit excellent resistance to UV degradation, weathering, and have good water resistance. gantrade.com The polymerization of alkyl acrylate monomers is typically achieved through free-radical polymerization, a versatile method compatible with a wide range of monomers and reaction conditions. ias.ac.in However, to achieve polymers with controlled molecular weight and narrow molecular weight distribution, controlled radical polymerization (CRP) techniques like atom transfer radical polymerization (ATRP) are employed. ias.ac.in
The applications of alkyl acrylate-based polymers are extensive and include paints, coatings, adhesives, sealants, textiles, and thermoplastic resins. researchgate.netgantrade.comnih.gov For example, poly(methyl acrylate) is a soft, rubbery material at room temperature, while poly(methyl methacrylate) is a hard, transparent plastic. gantrade.com Copolymers of different alkyl acrylates are often synthesized to achieve a desired balance of properties such as hardness, softness, and tack. gantrade.com
Significance of 2-Methylheptyl Acrylate in Advanced Polymer Synthesis and Materials Chemistry
This compound, an ester of acrylic acid and 2-methylheptanol, is a monomer used in the production of polymers with specific properties. ontosight.ai Its chemical formula is C11H20O2. ontosight.ai The branched structure of the "2-methylheptyl" alkyl group influences the properties of the resulting polymers, such as providing improved flexibility and water resistance. ontosight.ai
In advanced polymer synthesis, the incorporation of monomers like this compound allows for the fine-tuning of polymer characteristics. The use of such specialty monomers can lead to the development of materials with enhanced performance for specific applications. For instance, in the formulation of pressure-sensitive adhesives, the choice of the acrylate monomer is crucial in determining properties like peel adhesion. google.com While isooctyl acrylate and 2-ethylhexyl acrylate are commonly used, the use of other isomers like this compound can offer different performance profiles. google.comgoogle.com
The polymerization of this compound, like other acrylates, can be carried out using various techniques, including solution polymerization and emulsion polymerization, to create polymers for use in coatings, adhesives, and textiles. ontosight.aisapub.org The study of such monomers contributes to the broader understanding of structure-property relationships in polymers, which is essential for the rational design of new materials. acs.org
Historical Context of Academic Investigations Involving Acrylate Derivatives
The academic and industrial interest in acrylate derivatives dates back to the mid-19th century with the synthesis of acrylic acid and methacrylic acid. britannica.com However, the significant potential of polymers derived from these compounds was first highlighted in the doctoral research of German chemist Otto Röhm in 1901 on the polymerization products of acrylic acid. britannica.comk-online.com This foundational work paved the way for the commercialization of polyacrylates.
In the 1930s, the polymerization of acrylic acid esters led to the development of polyacrylate resins, which became key components in acrylic paints. britannica.com Around the same time, polymethyl methacrylate (B99206) (PMMA), a clear and shatter-resistant plastic, was developed and commercialized under trademarks like Plexiglas and Perspex. britannica.comk-online.com The discovery of living anionic polymerization in the 1950s by M. Szwarc provided a powerful tool for synthesizing polymers with well-defined molecular weights and architectures, further expanding the research possibilities for acrylate monomers. uliege.be
Throughout the latter half of the 20th century and into the 21st, research has continued to evolve, with a focus on developing new polymerization techniques and understanding the intricate relationships between monomer structure and polymer properties. acs.org The development of controlled radical polymerization techniques, for instance, has enabled the synthesis of complex polymer architectures like block copolymers and star polymers from acrylate monomers. ias.ac.in These advancements have broadened the application of acrylate-based materials into high-performance areas such as biomedical devices and advanced coatings. researchgate.netontosight.ai
Scope and Key Research Questions in this compound Studies
The primary focus of research on this compound revolves around its synthesis, polymerization, and the characterization of the resulting polymers. A key aspect is understanding how the specific branched structure of the 2-methylheptyl group influences the physical and chemical properties of the polymer compared to its linear or other branched isomers.
Key research questions in the study of this compound include:
Synthesis and Polymerization Kinetics: What are the most efficient methods for the synthesis of high-purity this compound? google.com How do its polymerization kinetics in various systems (e.g., bulk, solution, emulsion) compare to more common acrylate monomers? researchgate.net
Structure-Property Relationships: How does the incorporation of this compound into a polymer backbone affect its thermal properties (e.g., glass transition temperature), mechanical properties (e.g., flexibility, strength), and surface properties (e.g., adhesion, water resistance)? researchgate.netontosight.ai
Copolymerization Behavior: What are the reactivity ratios of this compound when copolymerized with other commercially important monomers? researchgate.net How can this knowledge be used to design copolymers with tailored properties for specific applications?
Performance in Applications: How do polymers and copolymers containing this compound perform in applications such as adhesives, coatings, and specialty textiles? ontosight.aipstc.org Do they offer any advantages over materials based on more conventional acrylate monomers?
Addressing these questions will enhance the understanding of this specific monomer and contribute to the broader field of polymer science by providing more options for the design of novel materials with customized functionalities.
Structure
3D Structure
Properties
CAS No. |
67952-49-2 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-methylheptyl prop-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-10(3)9-13-11(12)5-2/h5,10H,2,4,6-9H2,1,3H3 |
InChI Key |
IJGPXKDCRJMTQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)COC(=O)C=C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Methylheptyl Acrylate
Advanced Esterification Techniques for 2-Methylheptyl Acrylate (B77674) Production
The foundational method for producing 2-methylheptyl acrylate is Fischer-Speier esterification, which involves the reaction of 2-methylheptanol with acrylic acid in the presence of an acid catalyst. vulcanchem.comvulcanchem.com While effective, traditional methods often rely on homogeneous mineral acids, which present challenges in separation and waste generation. researchgate.net Advanced techniques have been developed to overcome these limitations.
One significant advancement is the use of enzymatic catalysis. Lipases, particularly immobilized lipase (B570770) B from Candida antarctica (CALB), have been successfully employed for the synthesis of acrylates. rsc.org This biocatalytic approach offers high selectivity under mild reaction conditions, minimizing side reactions and energy consumption. The enzymatic process can be adapted for continuous flow systems, enhancing productivity and making it suitable for industrial application. rsc.org
Another advanced technique involves transesterification, where a more common acrylate ester, such as methyl acrylate or ethyl acrylate, reacts with 2-methylheptanol to form this compound. This method can also be catalyzed by enzymes or chemical catalysts and is driven by the removal of the more volatile alcohol byproduct (methanol or ethanol).
Catalytic Systems in Alkyl Acrylate Synthesis: Research Advancements
The choice of catalyst is crucial in the synthesis of alkyl acrylates, influencing reaction rate, yield, and environmental impact. Research has progressed from traditional homogeneous catalysts to more sustainable heterogeneous and biocatalytic systems.
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), along with organic acids such as p-toluenesulfonic acid, are effective and widely used catalysts for esterification. researchgate.net However, their corrosive nature and the difficulty in separating them from the reaction mixture, which often requires neutralization and results in salt waste, are significant drawbacks. researchgate.net
Heterogeneous Catalysts: To simplify catalyst recovery and improve sustainability, solid acid catalysts have been extensively investigated. These include ion-exchange resins (e.g., Amberlyst®, Dowex™), zeolites, and supported metal oxides. mdpi.com These catalysts can be easily removed from the reaction product by simple filtration and can be reused multiple times, reducing waste and operational costs. mdpi.com For instance, heterogeneous Brønsted acid catalysts have been effectively used in the solvent-free esterification of acrylic acid with polyols. mdpi.com
Biocatalysts: As mentioned, enzymes like immobilized lipases are a key area of advancement. rsc.org Their high specificity reduces the formation of byproducts, and they operate under mild temperature and pressure, which is particularly advantageous for thermally sensitive compounds like acrylates that can readily polymerize. researchgate.net
Recent research also focuses on novel catalytic routes to the acrylic acid precursor itself from sustainable feedstocks. Technologies are being developed to convert bio-based lactic acid into acrylic acid with high yields (over 90%) using bifunctional catalysts, which presents a greener alternative to the traditional petroleum-based propylene (B89431) oxidation process. anl.govazom.comazom.com
Table 1: Comparison of Catalytic Systems in Alkyl Acrylate Synthesis
| Catalyst Type | Examples | Advantages | Research Advancements |
|---|---|---|---|
| Homogeneous | Sulfuric Acid, p-Toluenesulfonic Acid | High activity, low cost | Well-established, used as a benchmark for new systems. |
| Heterogeneous | Amberlyst®/Dowex™ resins, Zeolites | Easy separation and reusability, reduced waste | Development of catalysts for solvent-free conditions. mdpi.com |
| Biocatalysts | Immobilized Lipase (e.g., CALB) | High selectivity, mild reaction conditions, biodegradable | Use in continuous-flow, solvent-free systems. rsc.org |
Optimization Strategies for this compound Yield and Purity in Academic Settings
In an academic or research laboratory setting, optimizing the synthesis of this compound involves manipulating several key reaction parameters to maximize conversion and selectivity while minimizing byproduct formation.
Molar Ratio of Reactants: Esterification is an equilibrium-limited reaction. According to Le Chatelier's principle, using an excess of one of the reactants (either 2-methylheptanol or acrylic acid) can shift the equilibrium towards the product side, thereby increasing the yield. In continuous processes for similar acrylates, molar ratios of alcohol to acid can range from 1.5:1 to 3.0:1. google.com
Water Removal: Water is a byproduct of esterification, and its removal is critical for driving the reaction to completion. Common laboratory techniques include azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene (B28343) or cyclohexane) or employing a stripping apparatus to continuously remove water under reduced pressure. mdpi.comgoogle.com
Catalyst Selection and Concentration: The type and amount of catalyst affect the reaction rate. While a higher catalyst concentration can speed up the reaction, it may also promote side reactions. Optimization involves finding a balance where the rate is maximized without significantly compromising purity.
Temperature Control: The reaction temperature must be carefully controlled. Higher temperatures increase the reaction rate but can also lead to the undesirable polymerization of the acrylic acid reactant or the this compound product. The use of a polymerization inhibitor is standard practice.
Use of Polymerization Inhibitors: To prevent premature polymerization of the double bond in the acrylate moiety, a small amount of an inhibitor, such as p-methoxyphenol (MEHQ) or 2,6-di-t-butylphenol, is typically added to the reaction mixture. google.com
Table 2: Typical Parameters for Optimization of this compound Synthesis
| Parameter | Range/Condition | Purpose |
|---|---|---|
| Molar Ratio (Alcohol:Acid) | 1:1 to 3:1 | Shift equilibrium to favor product formation. |
| Catalyst | H₂SO₄, Amberlyst® 15, Lipase | Increase reaction rate. |
| Temperature | 70-120°C | Balance reaction rate against side reactions. |
| Water Removal | Azeotropic Distillation, Vacuum | Drive reaction equilibrium to completion. |
| Inhibitor | MEHQ, Hydroquinone (B1673460) | Prevent unwanted polymerization of acrylate. |
Investigation of Side Reactions and Byproduct Formation During Acrylate Synthesis
Several side reactions can occur during the synthesis of this compound, leading to reduced yield and the need for extensive purification.
Unwanted Polymerization: The most significant side reaction is the free-radical polymerization of the carbon-carbon double bond in both the acrylic acid reactant and the acrylate ester product. google.com This is often initiated by heat or impurities and results in the formation of oligomers or high-molecular-weight polymers, which increase the viscosity of the reaction mixture and complicate purification. google.com
Ether Formation: Under strong acidic conditions and elevated temperatures, the starting alcohol (2-methylheptanol) can undergo acid-catalyzed dehydration to form the corresponding ether, di(2-methylheptyl) ether. This reaction consumes the alcohol, reducing the potential yield of the desired ester.
Michael Addition: Another potential side reaction is the Michael addition of 2-methylheptanol to the electron-deficient double bond of the newly formed this compound. This results in the formation of a 3-(2-methylheptyloxy)propanoate ester. This reaction is generally more prevalent under basic conditions but can occur with certain catalysts or at higher temperatures.
Green Chemistry Approaches in this compound Synthesis Research
The principles of green chemistry are increasingly being applied to the synthesis of commodity chemicals like acrylates to minimize environmental impact. acs.org Research focuses on reducing waste, using safer chemicals, and improving energy efficiency.
A primary goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents, which contribute to pollution and pose safety risks. nih.gov
Solvent-Free Synthesis: Research has demonstrated that the esterification of acrylic acid can be performed under solvent-free conditions. mdpi.comisuschem.it This approach uses one of the reactants, typically the alcohol, in excess to act as the reaction medium. The use of heterogeneous catalysts is particularly well-suited for these systems, as it allows for easy product separation without the need for solvent extraction. mdpi.com
Enzymatic Solvent-Free Systems: Biocatalytic methods are often conducted in solvent-free environments, where the mixture of substrates forms the reaction phase. rsc.org This minimizes waste and simplifies downstream processing.
Alternative Reaction Media: While less common for this specific esterification, research into green solvents like water or supercritical carbon dioxide (scCO₂) is a major area of green chemistry. mdpi.com For some acrylate syntheses, mechanochemistry (reactions induced by grinding) has been explored as a solvent-free alternative. scientific.netresearchgate.net
Sustainable catalysis is central to green acrylate synthesis, focusing on catalysts that are efficient, reusable, and derived from renewable sources or enable the use of renewable feedstocks.
Reusable Heterogeneous Catalysts: As discussed, solid acid catalysts like ion-exchange resins are a cornerstone of green esterification. mdpi.com Their reusability aligns with the green chemistry principle of catalysis, which is preferable to stoichiometric reagents. acs.org
Biocatalysis: Enzymes are considered ideal green catalysts. researchgate.net They are derived from renewable sources, are biodegradable, and operate under mild, energy-efficient conditions (ambient temperature and pressure). Their high selectivity minimizes waste by preventing the formation of byproducts. rsc.org
From Biomass to Acrylates: A significant advancement in sustainable production is the development of catalytic pathways that convert biomass-derived feedstocks into acrylic acid and its esters. d-nb.info Catalytic dehydration of lactic acid (produced from the fermentation of sugars) to acrylic acid is a promising route that drastically reduces reliance on fossil fuels. azom.comacs.org Similarly, novel routes from other bio-based platform chemicals like glyceric acid are being developed, utilizing innovative catalysts like supported rhenium to create a more sustainable chemical industry. rsc.org
Homopolymerization Studies of 2 Methylheptyl Acrylate
Mechanistic Investigations of 2-Methylheptyl Acrylate (B77674) Polymerization
The polymerization of 2-methylheptyl acrylate can be achieved through several mechanistic pathways, primarily radical and ionic routes. These mechanisms dictate the polymer's final molecular weight, molecular weight distribution (polydispersity), and architecture. While this compound is known to undergo polymerization, detailed mechanistic and kinetic studies specifically for this monomer are not extensively available in public literature. vulcanchem.comontosight.ai Therefore, the following sections will discuss the established mechanisms for structurally similar acrylates, such as other octyl acrylates and 2-ethylhexyl acrylate (EHA), to provide a scientifically grounded framework for the expected behavior of this compound.
Free radical polymerization (FRP) is a common and robust method for polymerizing acrylate monomers. ias.ac.in The process is typically initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary free radicals. mdpi.com The polymerization proceeds through the classical steps of initiation, propagation, chain transfer, and termination.
The kinetic behavior of this compound in FRP is expected to be similar to other long-chain alkyl acrylates. mdpi.com The primary steps are:
Initiation: An initiator fragment adds to a monomer molecule, creating an active monomeric radical.
Propagation: The monomeric radical rapidly adds to subsequent monomer molecules, leading to chain growth. The propagation rate coefficient (kp) is a key parameter governing the speed of this step. For analogous monomers like methyl acrylate, kp values can be significantly influenced by the solvent environment. rsc.org
Chain Transfer: The radical activity can be transferred to a monomer, polymer, or solvent molecule. This process terminates one polymer chain while initiating another, affecting the final molecular weight. For acrylates with longer alkyl chains, chain transfer to the monomer can be a significant factor. ias.ac.in
Termination: Two growing polymer radicals combine or disproportionate to form inactive polymer chains. This leads to a broad molecular weight distribution, or high polydispersity index (PDI), which is a characteristic drawback of conventional FRP. ias.ac.in
High-temperature polymerization (above 140°C) of alkyl acrylates can also be initiated by molecular oxygen, which acts as a catalyst to generate radical intermediates. westlake.edu.cn While specific kinetic parameters for this compound are not documented, studies on analogous monomers like n-butyl acrylate and 2-ethylhexyl acrylate provide insight into the expected complex kinetics, which are influenced by diffusion-controlled effects and side reactions like backbiting. mdpi.comwestlake.edu.cn
To overcome the limitations of conventional FRP, controlled/living radical polymerization (CRP) techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures like block copolymers. escholarship.org The main CRP techniques applicable to acrylates are Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP).
While specific applications of these techniques to this compound are not found in the literature, their successful use with a wide range of other acrylate monomers suggests their viability. escholarship.org
RAFT polymerization is a highly versatile CRP method that can be applied to a broad range of monomers under various reaction conditions. fujifilm.com The control is achieved by adding a RAFT agent, typically a thiocarbonylthio compound, to a conventional free radical polymerization system. fujifilm.com
The polymerization of this compound via RAFT would be expected to follow the established mechanism:
Initiation: A standard radical initiator generates propagating polymer chains.
Reversible Chain Transfer: The propagating radical adds to the RAFT agent, forming a dormant intermediate. This intermediate can then fragment to release a new radical (the leaving group R•) which initiates a new polymer chain.
Re-initiation and Main Equilibrium: A rapid equilibrium is established between active (propagating) radicals and dormant polymer chains (capped with the RAFT agent). This ensures that all chains have an equal opportunity to grow, leading to a linear increase in molecular weight with monomer conversion and a low PDI.
The choice of RAFT agent (specifically the Z and R groups) is critical and depends on the reactivity of the monomer. For acrylates, dithiobenzoates and trithiocarbonates are commonly effective. fujifilm.comresearchgate.net
Table 1: General Conditions for RAFT Polymerization of Acrylate Monomers This table is based on general procedures for acrylate monomers and does not represent specific experimental data for this compound.
| Parameter | Typical Value/Component | Purpose |
|---|---|---|
| Monomer | Acrylate (e.g., this compound) | The building block of the polymer. |
| Initiator | AIBN, ACVA | Source of primary radicals to start polymerization. |
| RAFT Agent | Dithiobenzoate, Trithiocarbonate | Controls the polymerization, leading to low PDI. |
| Solvent | Toluene (B28343), Dioxane, DMF, or Bulk | Provides a medium for the reaction. |
| Temperature | 60-90 °C | Controls the rate of initiator decomposition and polymerization. |
ATRP is another powerful CRP technique based on a reversible redox process catalyzed by a transition metal complex, most commonly copper. nih.gov The process involves the reversible activation of a dormant species (an alkyl halide) by the metal catalyst in its lower oxidation state.
For this compound, a hypothetical ATRP system would involve:
Initiator: An alkyl halide (e.g., ethyl α-bromoisobutyrate).
Catalyst: A transition metal complex in a lower oxidation state (e.g., Cu(I)Br).
Ligand: A nitrogen-based ligand (e.g., Me6TREN) to solubilize the metal salt and tune its reactivity.
Deactivator: The catalyst in its higher oxidation state (e.g., Cu(II)Br2), which reacts with the propagating radical to reform the dormant species.
A dynamic equilibrium between the dormant alkyl halide chains and the active propagating radicals is established, allowing for controlled chain growth. mdpi.com ATRP has been successfully used to polymerize a wide variety of acrylates, including 2-ethylhexyl acrylate and methyl acrylate, yielding polymers with low PDI (<1.2) and predictable molecular weights. ias.ac.inmdpi.comresearchgate.net
Table 2: Typical Components for ATRP of Acrylate Monomers This table outlines a general ATRP system for acrylates and is not based on specific studies of this compound.
| Component | Example | Role in Polymerization |
|---|---|---|
| Monomer | Acrylate (e.g., this compound) | The monomer to be polymerized. |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | Provides the dormant chain end that is activated by the catalyst. |
| Catalyst | Copper(I) Bromide (CuBr) | Activates the dormant chain by atom transfer. |
| Ligand | Tris[2-(dimethylamino)ethyl]amine (Me6TREN) | Solubilizes and modulates the activity of the copper catalyst. |
| Solvent | Toluene, Anisole, DMF | Dissolves the reaction components. |
| Temperature | 60-110 °C | Influences the rate of the activation/deactivation equilibrium. |
NMP utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end. This equilibrium between the active macroradical and the dormant, nitroxide-capped chain allows for controlled polymerization. While highly effective for styrene, NMP of acrylates is more challenging and often requires the use of specific nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (DEPN), or the use of a small amount of a controlling comonomer like styrene.
Direct NMP of this compound, if feasible, would involve heating the monomer with an initiator (like BPO) and a stable nitroxide (like TEMPO derivatives). The reversible cleavage of the C-ON bond at the propagating chain end would provide control over the polymerization. However, due to the high rate of propagation for acrylates, termination reactions can still be a competing factor.
Ionic polymerization methods, where the active center is an ion or ion pair, are generally less common for acrylate monomers compared to radical methods due to the high reactivity of the ester group.
Anionic Polymerization: The anionic polymerization of acrylates is complicated by side reactions where the propagating carbanion attacks the carbonyl group of the monomer or the polymer backbone. cmu.edu This leads to a loss of control and broadening of the molecular weight distribution. To achieve a controlled ("living") anionic polymerization of acrylates, specific conditions are required, such as using bulky, less nucleophilic initiators (e.g., organolithium compounds with ligands) at very low temperatures in high-purity solvents. cmu.edunist.gov There are no specific reports on the anionic polymerization of this compound, but it is expected to face these same challenges.
Cationic Polymerization: Cationic polymerization proceeds via a carbocationic active center. wikipedia.org This method is generally not suitable for acrylate monomers like this compound. The electron-withdrawing nature of the carbonyl group destabilizes the adjacent carbocation that would be formed during propagation, making initiation and propagation unfavorable. libretexts.org Monomers that readily undergo cationic polymerization typically possess electron-donating substituents that can stabilize the positive charge, such as in vinyl ethers or isobutylene. wikipedia.orglibretexts.org
Controlled/Living Polymerization Techniques for Poly(this compound) Synthesis
Polymerization Kinetics and Thermodynamics of this compound
The polymerization of this compound, like other acrylate monomers, is an exothermic process driven by the conversion of a carbon-carbon double bond in the monomer to a single bond in the polymer backbone. libretexts.org The kinetics of this free-radical polymerization can be influenced by several factors, including the solvent, temperature, and the presence of initiators.
Kinetic studies have shown that the polymerization of acrylates can be significantly affected by the solvent environment. For instance, polymerization in polar solvents such as ethanol/water mixtures can lead to accelerated kinetics. vulcanchem.com This is attributed to a reduction in chain-transfer reactions. vulcanchem.com In the case of 1-methylheptyl acrylate, a structural isomer of this compound, homopolymerization has been observed to proceed faster in toluene than in bulk or benzene. researchgate.net
The branching in the alkyl side chain of this compound can also influence its polymerization kinetics. Compared to its linear counterparts, the branched structure may slow down the polymerization rate.
The thermodynamics of polymerization are governed by the Gibbs free energy change (ΔG), which has both enthalpic (ΔH) and entropic (ΔS) contributions. The polymerization of acrylic monomers is generally characterized by a negative enthalpy change, as the formation of a more stable σ-bond from a π-bond is an energy-releasing process. libretexts.org Concurrently, the process involves a decrease in entropy as disordered monomer molecules become part of a more ordered polymer chain. libretexts.org For polymerization to be spontaneous, the enthalpic contribution must outweigh the entropic term, leading to a negative Gibbs free energy.
The heat of polymerization for various acrylic and methacrylic esters typically falls within the range of 13 to 19 kcal per mole. researchgate.net For methyl methacrylate (B99206), a related monomer, the enthalpy of polymerization is reported to be between 20.9 and 34.1 J/g. researchgate.net The specific thermodynamic parameters for this compound are not extensively documented in the provided results, but would be expected to follow these general principles.
Influence of Reaction Conditions on Poly(this compound) Architecture
The architecture of poly(this compound), including its molecular weight, molecular weight distribution (polydispersity), and topology, is highly dependent on the reaction conditions under which it is synthesized.
Key reaction parameters that influence the polymer architecture include:
Monomer Concentration: In living radical polymerization of similar monomers like methyl methacrylate (MMA), higher monomer concentrations have been shown to yield higher molecular weight polymers and increased conversion rates. cmu.edu However, this can also lead to an increase in the polydispersity of the resulting polymer. cmu.edu
Reaction Time: The molecular weight of the polymer generally increases with longer reaction times, as does the monomer conversion. cmu.edu In living polymerization systems, the polydispersity may also see a slight increase with time. cmu.edu
Temperature: Temperature has a significant impact on both the rate of propagation and the rate of termination. cmu.edu An increase in temperature generally leads to a faster polymerization rate and can result in a higher molecular weight product. cmu.edu However, high temperatures can also promote side reactions that affect the polymer structure.
Initiator and Catalyst Systems: The choice of initiator and catalyst system is critical in controlling the polymerization process. Techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization offer enhanced control over the polymer architecture, enabling the synthesis of polymers with narrow molecular weight distributions and complex topologies like block copolymers and star polymers. nih.govacs.org For instance, controlled radical branching polymerization (CRBP) can be used to create hyperbranched polymers with a defined degree of branching. nih.gov
Solvent: The solvent can affect the kinetics of the polymerization, which in turn influences the final polymer properties. vulcanchem.comresearchgate.net
The branched nature of the 2-methylheptyl side chain itself plays a role in the final polymer properties. The branching can reduce the crystallinity of the polymer compared to its linear isomers.
Advanced Characterization of Poly(this compound) Microstructure and Topology
A comprehensive understanding of the microstructure and topology of poly(this compound) is essential for correlating its synthesis conditions with its macroscopic properties. A variety of advanced characterization techniques are employed for this purpose.
Microstructure Characterization:
The microstructure of a polymer refers to the arrangement of monomer units along the polymer chain, including its stereochemistry (tacticity).
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR techniques are powerful tools for elucidating the microstructure of polyacrylates. acs.orgacs.org
¹H NMR and ¹³C NMR: These techniques can confirm the successful synthesis of the copolymer and provide information about the monomer composition. researchgate.net
2D NMR (COSY, NOESY): Techniques like Double-Quantum-Filtered Phase-Sensitive COSY (DQF-COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to determine the stereochemical configuration (tacticity) of the polymer chain, such as identifying isotactic, syndiotactic, and atactic sequences. acs.orgacs.org
Topological Characterization:
Size Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), SEC is a fundamental technique used to determine the molecular weight and molecular weight distribution (polydispersity) of polymers. researchgate.net
Two-Dimensional Liquid Chromatography (2D-LC): This technique, which can hyphenate different chromatography methods like interaction chromatography and SEC, provides a more comprehensive picture by correlating molecular weight with molecular topology. researchgate.net
Thermal Field-Flow Fractionation (ThFFF): ThFFF is another advanced technique used to investigate the retention behavior of macromolecules, which can be correlated with their branching architecture. researchgate.net
Rheology: The study of the flow and deformation of materials provides insights into the polymer's topology. For example, the presence of a plateau region in the dynamic moduli can indicate entanglement behavior, which is influenced by branching. researchgate.net The branching in the side chains of poly(methylheptyl acrylates) has been shown to affect the anchoring behavior of polymer-dispersed liquid crystals, highlighting the impact of subtle structural differences. acs.org
Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology of the polymer. researchgate.net For copolymers, SEM micrographs can reveal changes in surface roughness and porosity upon copolymerization. researchgate.net
The following table provides a summary of the characterization techniques and their applications in analyzing poly(this compound):
| Characterization Technique | Information Obtained |
| ¹H and ¹³C NMR | Confirmation of polymer structure, composition. researchgate.net |
| 2D NMR (COSY, NOESY) | Stereochemical configuration (tacticity). acs.orgacs.org |
| Size Exclusion Chromatography (SEC/GPC) | Molecular weight and molecular weight distribution. researchgate.net |
| Two-Dimensional Liquid Chromatography (2D-LC) | Correlation between molecular weight and topology. researchgate.net |
| Thermal Field-Flow Fractionation (ThFFF) | Branching architecture. researchgate.net |
| Rheology | Entanglement behavior, effects of side-chain branching. researchgate.netacs.org |
| Scanning Electron Microscopy (SEM) | Surface morphology, porosity. researchgate.net |
Copolymerization Research Involving 2 Methylheptyl Acrylate
Statistical Copolymerization of 2-Methylheptyl Acrylate (B77674) with Diverse Monomers
Statistical copolymers are valued because their properties can be finely tuned by adjusting the selection and composition of the comonomers. nih.gov While direct studies on the statistical copolymerization of 2-methylheptyl acrylate are not extensively detailed in the provided research, the behavior of analogous monomers like 2-ethylhexyl acrylate (EHA) and other alkyl acrylates is well-documented. nih.govcmu.edu These copolymers are synthesized to achieve a specific balance of properties such as hardness, tackiness, flexibility, and strength. epo.org
The process often involves free-radical copolymerization, where this compound would be reacted with one or more different monomers. scirp.org Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to create statistical copolymers with controlled molecular weights and narrow distributions. scirp.org For instance, a RAFT polymerization process might involve dissolving the monomers (e.g., this compound and a functional comonomer) in a suitable solvent with a RAFT agent and an initiator like AIBN. scirp.org The resulting polymer's properties are influenced by the random incorporation of the different monomer units along the polymer chain. kpi.ua
Studies on EHA, an isomer of this compound, have shown that its inclusion in copolymers, for example with styrene, can lead to materials with unique properties like autonomous self-healing over a broad composition range. nih.gov This is attributed to the potential for the branched alkyl side chains to interdigitate, creating secondary bonding interactions. nih.gov It is plausible that this compound would exhibit similar behavior.
Reactivity Ratios and Monomer Sequence Distribution in this compound Copolymers
The monomer sequence distribution in a copolymer chain is dictated by the monomer reactivity ratios (r1 and r2). researchgate.net These ratios compare the rate at which a growing polymer chain ending in one monomer adds another molecule of the same monomer versus adding a molecule of the comonomer. The precise determination of these ratios is crucial for predicting the final copolymer composition and, consequently, its properties. researchgate.netrsc.org
Specific reactivity ratios for this compound were not found in the provided search results. However, data for similar systems, such as 2-ethylhexyl acrylate (EHA) and other acrylates, can serve as a valuable reference. For example, in the copolymerization of acrylamide (B121943) (AM) and 2-ethylhexyl acrylate (EHA), the reactivity ratios were determined to be r_AM_ = 0.913 and r_EHA_ = 0.477, indicating how these monomers incorporate into the polymer chain.
The sequence distribution can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can identify monomer triads (sequences of three monomer units). researchgate.netrsc.org This analysis reveals whether the resulting copolymer has a more random, alternating, or block-like structure. researchgate.net For copolymers of methyl methacrylate (B99206) (MMA) and methyl acrylate (MA), for instance, high-resolution ¹H-NMR has been used to analyze the comonomer composition, sequence distribution, and stereoregularity in detail. researchgate.net Such analyses are fundamental to understanding the structure-property relationships in the resulting materials. nih.gov
Table 1: Reactivity Ratios for Copolymerization of Acrylate Monomers (Analogues to this compound) This table presents data for analogues as specific values for this compound were not available in the search results.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method/System |
|---|---|---|---|---|
| Acrylamide (AM) | 2-Ethylhexyl Acrylate (EHA) | 0.913 | 0.477 | YBR Method |
| Methyl Methacrylate (MMA) | 4-methacryloyl-1,2,2,6,6-pentamethyl-piperidine (MPMP) | 0.28 | 1.63 | Extended Kelen-Tüdos method |
| Styrene (Sty) | Methyl Acrylate (MA) | 0.797 | 0.133 | SIP and XPS |
| 2-Vinylpyridine (2VP) | Methyl Acrylate (MA) | 0.490 | 1.03 | Bulk Copolymerization by NMR |
Block Copolymer Synthesis Utilizing this compound as a Building Block
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. Their synthesis requires controlled/living polymerization techniques that allow for the sequential addition of different monomers. researchgate.netresearchgate.net While specific examples using this compound as a primary building block are not detailed, the synthesis of acrylic block copolymers using its isomers is well-established, providing a clear blueprint for its potential use. mdpi.com
Atom Transfer Radical Polymerization (ATRP) is a robust method for creating well-defined acrylic block copolymers. researchgate.netmdpi.com For example, AB diblock and ABA triblock copolymers of 2-ethylhexyl acrylate (EHA) and methyl methacrylate (MMA) have been successfully synthesized via ATRP. mdpi.com The process typically involves using a macroinitiator—a polymer chain functionalized with an initiating group—to start the polymerization of the second monomer, thereby growing the second block. researchgate.net The synthesis of PNVP-b-PHMA and PNVP-b-PSMA block copolymers via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, another controlled radical polymerization technique, also demonstrates the sequential addition of monomers to form block structures. researchgate.net These methods provide excellent control over molecular weight and architecture. researchgate.net
The resulting block copolymers often exhibit microphase separation, where the immiscible blocks self-assemble into ordered nanostructures, leading to unique material properties that are not found in their respective homopolymers or random copolymers. mdpi.comresearchgate.net
Graft Copolymer Architectures Derived from this compound
Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the backbone. mdpi.comcmu.edu The "grafting-from" technique is a common method where initiating sites are created along a polymer backbone, from which the graft chains are then grown. cmu.edu
Atom Transfer Radical Polymerization (ATRP) has been effectively used to prepare graft copolymers with an acrylic component. conicet.gov.ar For instance, graft copolymers of poly(vinyl chloride) (PVC) with acrylates have been synthesized using a PVC macroinitiator containing initiating sites. conicet.gov.ar Similarly, one could envision a poly(this compound) backbone being modified to include initiating sites for the growth of different polymer grafts, or conversely, using a different polymer backbone to grow poly(this compound) side chains.
The synthesis of graft copolymers of poly(ε-caprolactone) (PCL) onto acrylic backbones demonstrates another approach. chempoint.com In this "grafting-through" or macromonomer technique, a macromonomer of PCL with a polymerizable end group was copolymerized with acrylic monomers like MMA. chempoint.com This method allows for the incorporation of pre-synthesized side chains into a new backbone during polymerization. The unique architecture of graft copolymers leads to complex properties, making them suitable for applications such as thermoplastic elastomers and drug delivery systems. mdpi.comchempoint.com
Functionalization Strategies for this compound Copolymers
The functionalization of copolymers is a key strategy for tailoring their properties and introducing new capabilities. rsc.org Post-polymerization modification allows for the chemical transformation of a pre-existing polymer. For copolymers containing this compound, the ester group presents a potential site for such modifications.
Transesterification is a powerful method for functionalizing polyacrylates. rsc.org For example, copolymers of poly(methyl methacrylate) (PMMA) have been successfully functionalized by reacting them with lithium alkoxides, which displace the methyl ester groups to introduce new side chains containing alkyl, alkene, or alkyne functionalities. rsc.org A similar strategy could be applied to copolymers of this compound to introduce a diverse range of functional groups, although the bulkier side chain might influence reactivity.
Another approach involves designing copolymers with specific reactive handles. For instance, click chemistry offers a highly efficient and modular way to functionalize polymers. mdpi.com A copolymer of this compound could be synthesized with a comonomer containing an azide (B81097) or alkyne group, which can then be used to "click" on various molecules, effectively functionalizing the polymer. mdpi.com These strategies significantly expand the potential applications of the copolymers by allowing for precise control over their chemical makeup and surface properties. mdpi.com
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 2-Ethylhexyl acrylate | EHA |
| Acrylamide | AM |
| Methyl methacrylate | MMA |
| Styrene | Sty |
| Methyl acrylate | MA |
| 4-methacryloyl-1,2,2,6,6-pentamethyl-piperidine | MPMP |
| 2-Vinylpyridine | 2VP |
| N-vinyl pyrrolidone | NVP |
| n-Hexyl methacrylate | HMA |
| Stearyl methacrylate | SMA |
| Poly(vinyl chloride) | PVC |
| Poly(ε-caprolactone) | PCL |
| 2-hydroxyethyl acrylate | HEA |
Structure Property Relationships in Poly 2 Methylheptyl Acrylate and Its Copolymers
Impact of Alkyl Side Chain Branching on Poly(2-Methylheptyl Acrylate) Conformation and Properties
The conformational and material properties of poly(this compound) are significantly influenced by the branching of its C8 alkyl side chain. The presence of a methyl group at the second carbon position of the heptyl chain introduces steric hindrance that restricts the rotational freedom of the side chain and affects how the polymer chains pack in the solid state. This is in contrast to a linear isomer, such as poly(n-octyl acrylate), where the unbranched side chains can pack more efficiently.
This difference in packing density has a direct impact on the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Generally, increased steric hindrance from side-chain branching disrupts the regular packing of polymer chains, leading to a greater free volume and consequently a lower Tg. goettingen-research-online.de For poly(alkyl acrylates), a decrease in Tg is observed as the length of the linear alkyl side chain increases, which is attributed to the plasticizing effect of the longer, more flexible chains. mdpi.com However, for isomeric butyl acrylates, the specific structure of the butyl group has been shown to not have a measurable effect on the branching percentage, suggesting that for smaller side chains, the influence of branching on some properties might be less pronounced. researchgate.net In the case of the 2-methylheptyl side chain, the branching is expected to lead to a lower Tg compared to its linear counterpart, poly(n-octyl acrylate), due to the disruption of intermolecular interactions.
The mechanical properties of poly(this compound) are also governed by its side-chain architecture. The branching can lead to a softer, more flexible material at room temperature, assuming the Tg is below ambient temperature. The reduced chain packing efficiency can result in lower tensile strength and modulus compared to polymers with linear side chains that can crystallize or form more ordered domains.
To illustrate the effect of side-chain branching on the glass transition temperature of poly(alkyl acrylates), the following table presents typical Tg values for polymers with linear and branched side chains of similar carbon numbers.
Table 1: Effect of Alkyl Side Chain Branching on the Glass Transition Temperature (Tg) of Poly(alkyl acrylates)
| Polymer | Side Chain Structure | Number of Carbons in Side Chain | Glass Transition Temperature (Tg) (°C) |
|---|---|---|---|
| Poly(n-butyl acrylate) | Linear | 4 | -54 |
| Poly(isobutyl acrylate) | Branched | 4 | -24 |
| Poly(tert-butyl acrylate) | Branched | 4 | 43 |
| Poly(n-hexyl acrylate) | Linear | 6 | -57 |
Note: The data in this table is representative of general trends in poly(alkyl acrylates) and is intended for illustrative purposes.
Influence of Polymerization Method on Supramolecular Assembly of Poly(this compound)
The method used to synthesize poly(this compound) plays a critical role in determining its molecular architecture, which in turn dictates its ability to form ordered supramolecular assemblies. Supramolecular structures arise from non-covalent interactions between polymer chains, such as hydrogen bonds, van der Waals forces, and π-π stacking. mdpi.com The ability to control polymer chain length, dispersity, and architecture is therefore paramount in guiding the self-assembly process. rsc.org
Conventional free-radical polymerization, while straightforward, offers limited control over the polymer's molecular weight and dispersity (the distribution of molecular weights). This lack of control can lead to a disordered, amorphous material with limited long-range order.
In contrast, controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, provide precise control over the polymerization process. escholarship.org These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers and star-shaped polymers. nih.govcmu.edu
For instance, by using ATRP or RAFT, it is possible to synthesize diblock or triblock copolymers where one block is poly(this compound) and the other block(s) consist of a different monomer, such as methyl methacrylate (B99206) or styrene. cmu.edu The incompatibility between the different polymer blocks can drive microphase separation, leading to the formation of well-ordered nanostructures such as lamellae, cylinders, or spheres. The size and shape of these domains are influenced by the relative lengths of the blocks and the interactions between them.
The choice of polymerization technique can also influence the tacticity of the polymer, which is the stereochemical arrangement of the side chains along the polymer backbone. While this is more pronounced in polymethacrylates, it can still play a role in the properties of polyacrylates. Different tacticities can affect the ability of the polymer chains to pack, thereby influencing the resulting supramolecular structure.
The following table summarizes the key features of different polymerization methods and their impact on the potential for supramolecular assembly of poly(this compound).
Table 2: Comparison of Polymerization Methods for Poly(this compound) Synthesis
| Polymerization Method | Control over Molecular Weight & Dispersity | Architectural Control | Potential for Supramolecular Assembly |
|---|---|---|---|
| Free-Radical Polymerization | Poor to moderate | Limited | Low; typically forms amorphous materials |
| Atom Transfer Radical Polymerization (ATRP) | Excellent | High (block copolymers, star polymers, etc.) | High; enables formation of well-defined nanostructures |
Correlations Between Monomer Purity and Resultant Polymer Performance in Research Contexts
In a research setting, the purity of the 2-methylheptyl acrylate (B77674) monomer is a critical factor that can significantly impact the polymerization process and the properties of the final polymer. Impurities in the monomer can have several detrimental effects on the performance of the resulting poly(this compound). acs.org
Impurities can act as inhibitors or retarders, which slow down or completely prevent the polymerization reaction. For example, some impurities may react with the initiating radicals, terminating the polymerization process prematurely. This can lead to low monomer conversion and difficulty in obtaining a polymer with the desired molecular weight. The presence of inhibitors like hydroquinone (B1673460), which is often added to prevent premature polymerization during storage, must be removed before initiating a controlled polymerization. researchgate.net
Other impurities can function as chain transfer agents. Chain transfer is a process where the growing polymer chain is terminated, and a new chain is initiated. This leads to a decrease in the average molecular weight of the polymer and a broadening of the molecular weight distribution. The presence of unintentional chain transfer agents can make it difficult to synthesize polymers with controlled molecular weights, which is particularly problematic for applications where precise control over polymer properties is required.
Furthermore, impurities can be incorporated into the polymer chain, altering its chemical structure and, consequently, its physical properties. For example, an impurity with a different functional group could disrupt the regular packing of the polymer chains, leading to changes in the glass transition temperature, mechanical strength, and thermal stability. In the context of biobased monomers, a variety of impurities such as other acids or alcohols can be present, which can lead to the formation of different acrylate esters during synthesis. acs.org
For research purposes, where reproducibility and a clear understanding of structure-property relationships are paramount, using a high-purity monomer is essential. Techniques such as distillation or passing the monomer through a column of inhibitor remover are often employed to purify the monomer before use.
The following table lists common types of impurities found in acrylate monomers and their potential effects on polymerization and polymer performance.
Table 3: Common Impurities in Acrylate Monomers and Their Effects
| Type of Impurity | Example | Potential Effect on Polymerization and Polymer Performance |
|---|---|---|
| Inhibitors | Hydroquinone, Monomethyl ether of hydroquinone (MEHQ) | Prevents or retards polymerization, leading to low conversion. |
| Chain Transfer Agents | Alcohols, Thiols | Reduces molecular weight and broadens molecular weight distribution. |
| Other Polymerizable Monomers | Acrylic acid, Other acrylate esters | Leads to copolymerization, altering the chemical composition and properties of the final polymer. |
| Water | - | Can affect the kinetics of certain polymerization methods and the properties of the resulting polymer. |
Theoretical and Computational Studies of 2 Methylheptyl Acrylate and Its Polymers
Quantum Chemical Calculations of 2-Methylheptyl Acrylate (B77674) Reactivity and Electron Density
Quantum chemical calculations are instrumental in understanding the electronic structure of a monomer and, consequently, its reactivity in polymerization. nih.gov For 2-methylheptyl acrylate, these calculations can elucidate the distribution of electron density and the nature of its molecular orbitals, which are key determinants of its behavior in free-radical polymerization.
Detailed research findings from studies on similar acrylate monomers show that the reactivity is largely governed by the electronic environment of the carbon-carbon double bond and the carbonyl group. researchgate.net Quantum chemical methods are applied to study individual reaction pathways that are not directly accessible through experiments. mdpi.com The introduction of a heteroatom in the α-position of acrylates can influence the reaction kinetics. bogazici.edu.tr
Key Quantum Chemical Descriptors and Their Implications for Reactivity
| Descriptor | Implication for Reactivity |
|---|---|
| HOMO-LUMO Gap | A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher reactivity of the monomer. |
| Electron Density on Vinyl Group | The distribution of electron density on the α and β carbons of the vinyl group influences the regioselectivity of radical attack. |
| Partial Atomic Charges | The partial charges on the atoms, particularly the carbonyl oxygen and the vinyl carbons, affect the monomer's polarity and its interaction with radicals and solvents. |
| Spin Density (for radical species) | In the propagating radical, the spin density distribution indicates the location of the unpaired electron and its reactivity towards the next monomer unit. |
These calculations help in understanding the effect of the 2-methylheptyl pendant group on the monomer's polymerizability. researchgate.net Generally, the rate constants for propagation (k_p) can be predicted and tend to mimic the qualitative polymerization trend of the modeled monomers. researchgate.net
Molecular Dynamics Simulations of Poly(this compound) Chain Behavior
Molecular dynamics (MD) simulations provide a window into the dynamic behavior of polymer chains at an atomistic level. nih.gov For poly(this compound), MD simulations can predict various properties related to chain conformation, mobility, and intermolecular interactions, which are crucial for understanding its macroscopic properties. These simulations model the polymer as a collection of atoms interacting through a defined force field. acs.org
Simulations on similar poly(alkyl methacrylate)s have shown that the backbone segments tend to form layered structures parallel to a surface, while the ester side-chains segregate towards the surface. nih.gov The mobility of polymer chains and the fractional free volume within the polymer matrix are key factors influencing properties like the diffusion of small molecules through the polymer. researchgate.net The presence of nanoparticles in polymer composites can slow down the segmental dynamics of the polymer chains and increase the glass transition temperature. researchgate.net
Typical Parameters in All-Atom MD Simulations of Polyacrylates
| Parameter | Description | Example Value/Method |
|---|---|---|
| Force Field | A set of equations and parameters describing the potential energy of the system. | Dreiding, OPLS-AA, or a specialized reactive force field (ReaxFF). acs.orgescholarship.org |
| Ensemble | The statistical mechanical ensemble used to control thermodynamic variables. | NPT (constant number of particles, pressure, and temperature) or NVT (constant number of particles, volume, and temperature). |
| Temperature | The simulation temperature, often varied to study temperature-dependent properties. | Typically ranges from 300 K to 500 K. |
| Time Step | The integration time step for the equations of motion. | 0.5 fs to 2.0 fs. |
| Simulation Box | A periodic box containing the polymer chains to simulate a bulk system. | Cubic or rectangular, with dimensions depending on the system size. |
These simulations can reveal how the branched, eight-carbon side chain of poly(this compound) influences its chain packing, flexibility, and ultimately, its material properties such as viscosity and mechanical strength.
Computational Modeling of Polymerization Processes for this compound
Computational models of polymerization processes are essential for reactor design, process optimization, and predicting the final properties of the polymer. For this compound, these models can simulate the complex kinetics of free-radical polymerization.
Kinetic modeling of the bulk free-radical copolymerization of various acrylates, such as n-butyl acrylate and 2-ethylhexyl acrylate (an isomer of this compound), has been successfully performed using software like PREDICI®. mdpi.com These models can predict outcomes like monomer conversion over time, copolymer composition, and the evolution of molecular weight distribution. mdpi.com The models incorporate various reaction steps including initiation, propagation, termination, and chain transfer. mdpi.com For acrylates, secondary reactions like backbiting are also significant and are included in detailed models. mdpi.com
Key Kinetic Parameters in Free-Radical Polymerization Modeling of Acrylates
| Parameter | Description | Typical Range for Acrylates (L mol⁻¹ s⁻¹) |
|---|---|---|
| Propagation Rate Coefficient (k_p) | Rate constant for the addition of a monomer to a growing polymer radical. | 10³ - 10⁵ |
| Termination Rate Coefficient (k_t) | Rate constant for the termination of two growing polymer radicals. | 10⁶ - 10⁸ |
| Chain Transfer to Monomer (C_M) | Ratio of the rate of chain transfer to monomer to the rate of propagation. | 10⁻⁵ - 10⁻⁴ |
| Backbiting Rate Coefficient (k_bb) | Rate constant for intramolecular chain transfer, leading to short-chain branching. | Varies significantly with temperature and monomer structure. |
The reliability of reactivity ratios is fundamental for the accurate prediction of copolymer composition. mdpi.com These models allow for the assessment of how different reaction conditions will affect the polymerization of this compound.
Density Functional Theory (DFT) Studies on Reaction Pathways Involving this compound
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and the energetics of chemical reactions. rsc.org For this compound, DFT studies can provide detailed mechanistic insights into the various elementary reactions that occur during polymerization.
DFT calculations have been extensively used to study the mechanisms of thermal self-initiation in alkyl acrylates. upenn.edu These studies have explored potential pathways, such as the Flory and Mayo mechanisms, by calculating the energy barriers for the formation of diradical intermediates. upenn.edu It was found that for methyl, ethyl, and n-butyl acrylate, a triplet diradical is a key intermediate in their self-initiation. upenn.edu DFT is also used to investigate the kinetics of propagation, chain transfer, and termination reactions by locating the transition state structures and calculating the activation energies. researchgate.netresearchgate.net The geometries and frequencies are often calculated with methodologies like B3LYP/6-31+G(d). researchgate.net
Calculated Activation Energies for Key Reactions in Acrylate Polymerization
| Reaction Step | Description | Typical Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Self-Initiation (Diels-Alder) | Formation of a dihydropyran adduct from two monomer molecules. | ~20-25 |
| Self-Initiation (Diradical formation) | Formation of a cyclobutane (B1203170) diradical intermediate. | ~30-40 |
| Propagation | Addition of a radical to the monomer double bond. | ~4-8 |
| Backbiting (Intramolecular H-transfer) | Formation of a mid-chain radical via a six-membered ring transition state. | ~8-12 |
| β-Scission | Cleavage of a C-C bond beta to a radical center, leading to chain breaking. | ~15-20 |
These theoretical studies help to elucidate the complex reaction network in the free-radical polymerization of acrylates and can explain experimental observations regarding reaction rates and polymer microstructure. nih.gov
Predictive Models for this compound Polymerization Outcomes
Predictive models, particularly those based on Quantitative Structure-Property Relationships (QSPR) and machine learning (ML), are increasingly used to forecast the properties of polymers based on the structure of their constituent monomers. researchgate.netllnl.gov For this compound, these models can offer a rapid and cost-effective way to estimate the properties of its polymer without the need for extensive experimentation.
QSPR models establish a mathematical relationship between molecular descriptors of the monomer and a specific property of the resulting polymer. acs.org These models have been developed to predict a wide range of properties for polyacrylates, including refractive index, glass transition temperature, and partition coefficients. acs.orgsemanticscholar.org More recently, machine learning algorithms, such as random forests and kernel density regression, have been trained on data from kinetic Monte Carlo simulations to predict polymer properties like monomer concentration, macromonomer content, and full molar mass distributions as a function of time. nih.gov Active learning approaches can also be used to efficiently build robust ML models capable of predicting polymer properties. nih.gov
Examples of Descriptors Used in QSPR/ML Models for Polyacrylates
| Descriptor Type | Example Descriptors | Predicted Property |
|---|---|---|
| Topological | Wiener index, Balaban index, Connectivity indices | Glass Transition Temperature (T_g), Refractive Index |
| Constitutional | Molecular weight, Number of specific atom types | Density, Solubility Parameter |
| Quantum Chemical | HOMO/LUMO energies, Partial charges, Dipole moment | Reactivity Ratios, Propagation Rate Coefficient (k_p) |
| Geometrical | Molecular surface area, Molecular volume | Intrinsic Viscosity, Partition Coefficients |
These predictive models are valuable tools for materials discovery and design, allowing for the virtual screening of monomers like this compound to assess their potential for specific applications. llnl.gov
Advanced Analytical Methodologies in 2 Methylheptyl Acrylate Research
In-Situ Spectroscopic Techniques for Monitoring 2-Methylheptyl Acrylate (B77674) Polymerization Kinetics
Real-time monitoring of the polymerization of 2-methylheptyl acrylate is essential for understanding reaction kinetics, optimizing process parameters, and controlling the final polymer properties. In-situ spectroscopic techniques are invaluable for this purpose as they allow for continuous data acquisition from the reaction vessel without the need for sampling, which can disturb the polymerization process.
Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for monitoring the conversion of this compound monomers into a polymer chain. The polymerization can be tracked by observing the decrease in the absorption band corresponding to the C=C double bond of the acrylate group, typically found around 1635 cm⁻¹. imaging.orgazom.com Simultaneously, the growth of the polymer can be monitored by the changes in the C-O and C-C stretching vibrations of the polymer backbone. By correlating the change in the peak area or height of the vinyl group absorption over time, a kinetic profile of the polymerization can be constructed. This allows for the determination of key kinetic parameters such as the rate of polymerization and the final monomer conversion.
Raman Spectroscopy offers a complementary in-situ technique, particularly advantageous for monitoring polymerization in aqueous or emulsion systems due to the low interference of water in the Raman spectrum. researchgate.net Similar to FTIR, the disappearance of the C=C stretching band of the this compound monomer is monitored to follow the reaction progress. Confocal Raman microscopy can provide spatially resolved information within the reactor, offering insights into polymerization heterogeneity. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed chemical information during the polymerization process. In-situ NMR can track the disappearance of the vinyl proton signals of the this compound monomer, providing a direct measure of monomer conversion over time. monash.edu This technique can also offer insights into the formation of different polymer microstructures and end-group chemistry as the reaction proceeds.
Interactive Table: Spectroscopic Monitoring of Acrylate Polymerization
| Technique | Monitored Signal | Information Obtained |
|---|---|---|
| FTIR | Decrease in C=C bond absorption (~1635 cm⁻¹) | Monomer conversion, polymerization rate |
| Raman | Decrease in C=C stretching band | Monomer conversion, suitable for aqueous systems |
Chromatographic Methods for Polymer Chain Length Distribution and Copolymer Composition Analysis
The molecular weight and its distribution are fundamental characteristics of poly(this compound) that significantly influence its mechanical and rheological properties. Chromatographic techniques are essential for determining these parameters.
Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the most widely used method for determining the molecular weight distribution of polymers. nih.govpaint.orgresearchgate.net The technique separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute first, followed by smaller molecules. By calibrating the system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of poly(this compound) can be determined. The use of multiple detectors, such as refractive index (RI), UV, and light scattering detectors, can provide more comprehensive information, including absolute molecular weight and insights into polymer branching. azom.comukaazpublications.com
High-Performance Liquid Chromatography (HPLC) can be employed for the analysis of this compound copolymers, separating them based on their chemical composition. e3s-conferences.orgperkinelmer.come3s-conferences.org This is particularly useful for understanding the distribution of different monomer units within the copolymer chains, which can be critical for predicting material performance. Gradient elution techniques, where the mobile phase composition is varied during the analysis, are often used to achieve effective separation of copolymers with varying compositions.
Interactive Table: Chromatographic Analysis of Poly(this compound)
| Technique | Principle of Separation | Key Parameters Determined |
|---|---|---|
| SEC/GPC | Hydrodynamic volume | Mn, Mw, PDI, branching information |
Advanced Rheological Characterization of this compound Polymer Solutions and Melts
Rheology is the study of the flow and deformation of matter, and it provides critical information about the processability and end-use performance of poly(this compound). Advanced rheological techniques are used to characterize the viscoelastic properties of the polymer in both solution and molten states.
The viscoelastic behavior of poly(this compound) is characterized by measuring its response to an applied stress or strain. In oscillatory measurements, a sinusoidal strain is applied to the sample, and the resulting stress is measured. This allows for the determination of the storage modulus (G') and the loss modulus (G'') . G' represents the elastic component of the material, indicating the energy stored and recovered per cycle, while G'' represents the viscous component, indicating the energy dissipated as heat. youtube.com The ratio of G'' to G', known as the tan delta (tan δ) , provides a measure of the material's damping ability. youtube.com
For polymer melts, rheological measurements are crucial for understanding their behavior during processing operations such as extrusion and molding. The viscosity of the melt as a function of shear rate and temperature is a key parameter. For polymer solutions, rheology can provide insights into polymer-solvent interactions and the entanglement of polymer chains.
Dynamic Mechanical Analysis (DMA) is a powerful technique for studying the viscoelastic properties of solid poly(this compound) as a function of temperature and frequency. nih.govpbipolymer.com DMA can be used to determine the glass transition temperature (Tg), where the material transitions from a rigid, glassy state to a more rubbery state. It can also provide information on other transitions, such as beta-relaxations, which are related to localized molecular motions.
Interactive Table: Rheological Parameters of Poly(this compound)
| Parameter | Description | Information Provided |
|---|---|---|
| Storage Modulus (G') | Elastic response to deformation | Material stiffness |
| Loss Modulus (G'') | Viscous response to deformation | Energy dissipation |
| Tan Delta (tan δ) | Ratio of G'' to G' | Damping properties |
Microscopic Techniques for Morphological Analysis of this compound Based Materials
Understanding the surface topography and bulk morphology of materials based on this compound is essential for correlating their structure with their physical and functional properties. Microscopic techniques provide direct visualization of the material's structure at various length scales.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a material's surface with nanoscale resolution. semanticscholar.orgresearchgate.net AFM is particularly useful for examining the surface roughness, phase separation in polymer blends containing poly(this compound), and the morphology of thin films. utoronto.ca By operating in different modes, such as tapping mode, AFM can also provide information on the mechanical properties of the surface, such as stiffness and adhesion.
Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating images with high magnification and good depth of field. SEM is valuable for studying the surface morphology, fracture surfaces, and the dispersion of fillers or additives within a poly(this compound) matrix. Energy-dispersive X-ray spectroscopy (EDS), often coupled with SEM, can provide elemental analysis of the sample's surface.
Transmission Electron Microscopy (TEM) involves passing a beam of electrons through an ultrathin section of the material. TEM offers much higher spatial resolution than SEM and is used to investigate the internal structure of poly(this compound)-based materials, such as the morphology of polymer blends, the size and shape of nanoparticles in composites, and the crystalline structure of the polymer.
Interactive Table: Microscopic Analysis of this compound Materials
| Technique | Probing Method | Information Obtained |
|---|---|---|
| AFM | Scanning probe | Surface topography, roughness, phase separation |
| SEM | Electron beam (surface) | Surface morphology, fracture analysis, filler dispersion |
Thermal Analysis Techniques for Investigating Polymer Transitions and Stability in Research
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. These techniques are fundamental for characterizing the thermal transitions and stability of poly(this compound).
Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. mdpi.com DSC is used to determine the glass transition temperature (Tg) of amorphous polymers like poly(this compound), which appears as a step change in the heat capacity. researchgate.net For semi-crystalline polymers, DSC can also determine the melting temperature (Tm) and the heat of fusion, providing information about the degree of crystallinity.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov TGA is used to evaluate the thermal stability of poly(this compound) and to determine its decomposition temperature. The resulting TGA curve provides information on the onset of degradation, the rate of mass loss, and the composition of the final residue. The thermal degradation of poly(2-ethylhexyl acrylate), a structural isomer, has been studied, showing a complex degradation process. nih.gov
Based on data for structurally similar poly(n-alkyl acrylates), the glass transition temperature of poly(this compound) is expected to be in the sub-ambient range. For instance, poly(2-ethylhexyl acrylate) has a reported Tg of approximately -52°C. melagraki.comscribd.com
Interactive Table: Thermal Properties of Poly(alkyl acrylates)
| Property | Description | Typical Value for similar Poly(alkyl acrylates) |
|---|---|---|
| Glass Transition Temperature (Tg) | Transition from glassy to rubbery state | -52 °C for Poly(2-ethylhexyl acrylate) melagraki.comscribd.com |
Environmental Fate and Degradation Research of Poly 2 Methylheptyl Acrylate Based Materials
Biodegradation Pathways of Poly(2-Methylheptyl Acrylate) Under Controlled Conditions
The biodegradation of polyacrylates, including poly(this compound), is a complex process primarily driven by microbial and enzymatic activity under controlled laboratory conditions. mdpi.com The general pathway involves two main stages: the initial cleavage of the ester side chain, followed by the slower degradation of the carbon-carbon backbone. nih.gov
The primary biodegradation step is the enzymatic hydrolysis of the ester bond linking the 2-methylheptyl group to the polymer backbone. nih.gov This reaction is catalyzed by extracellular enzymes such as esterases and lipases, which are secreted by various microorganisms. nih.govgoogle.com This enzymatic attack releases 2-methylheptanol and transforms the polymer into poly(acrylic acid). acs.orgnih.gov
Once the side chains are cleaved, the remaining poly(acrylic acid) backbone, characterized by its recalcitrant carbon-carbon bonds, undergoes further degradation. nih.govnih.gov This second phase is significantly slower and is thought to proceed via oxidative mechanisms, potentially involving enzymes like monooxygenases. researchgate.net This process breaks down the polymer chain into smaller, water-soluble oligomers and monomers that can be assimilated by microbial cells and ultimately mineralized to carbon dioxide and water. nih.gov
Several bacterial and fungal species have been identified as capable of degrading various types of polyacrylates. kristujayanti.edu.inresearchgate.net Mixed microbial consortia, often isolated from soil or activated sludge, have shown greater efficiency in degrading these polymers compared to single strains, likely due to synergistic metabolic activities. tandfonline.comnih.gov
| Category | Examples | Role in Degradation | Reference |
|---|---|---|---|
| Bacteria | Arthrobacter sp., Bacillus sp., Consortia (e.g., L7-A, L7-B) | Secrete enzymes, utilize degradation products as carbon/energy sources. | nih.govtandfonline.com |
| Fungi | Trichoderma harzianum, Phanerochaete chrysosporium | Secrete lignin-oxidizing enzymes (e.g., peroxidases) that can initiate backbone degradation. | nih.govkristujayanti.edu.in |
| Enzymes | Esterases, Lipases, Amidases, Monooxygenases | Catalyze the hydrolysis of ester side chains and oxidation of the polymer backbone. | nih.govresearchgate.net |
Photodegradation Mechanisms of Poly(this compound) in Environmental Systems
In environmental systems, poly(this compound) is susceptible to photodegradation upon exposure to ultraviolet (UV) radiation from sunlight. nih.gov This process involves the absorption of UV energy, leading to the formation of excited states and subsequent bond cleavage, primarily through free-radical reactions. rsc.orgiupac.org The degradation can manifest as chain scission, which reduces the polymer's molecular weight, and decomposition of the ester side group. rsc.orgrsc.org
The key mechanisms in the photodegradation of polyacrylates include:
Side-Chain Scission: UV energy can directly cleave the ester bond in the side chain, leading to the formation of various photolytic decomposition products. iupac.orgnih.gov For poly(this compound), this would result in the release of radicals derived from the 2-methylheptyl group.
Main-Chain Scission: Higher energy UV photons can break the C-C bonds in the polymer backbone, leading to a significant reduction in molecular weight and a loss of mechanical integrity. rsc.orgresearchgate.net This process is more pronounced with short-wavelength UV radiation. rsc.org
Photo-oxidation: In the presence of oxygen, the radicals formed during photolysis can react to form hydroperoxides, which are unstable and decompose to create further radicals, accelerating the degradation process. rsc.org
The specific byproducts of photodegradation depend on the polymer structure and environmental conditions. For simpler poly(alkyl acrylate)s like poly(methyl acrylate), gaseous products such as methyl formate, methanol, methane, carbon monoxide, and carbon dioxide have been identified, all resulting from the decomposition of the ester side group. iupac.org
| Product Type | Specific Examples (Inferred) | Formation Pathway | Reference |
|---|---|---|---|
| Side-Chain Products | 2-Methylheptanol, 2-methylheptyl formate, aldehydes | Decomposition and rearrangement of the ester side group. | iupac.orgnih.gov |
| Backbone Fragments | Shorter polymer chains, oligomers | Random scission of the main C-C backbone. | rsc.org |
| Gaseous Products | Carbon monoxide (CO), Carbon dioxide (CO₂) | Further oxidation and breakdown of polymer fragments. | iupac.org |
Hydrolytic Stability Studies of 2-Methylheptyl Acrylate (B77674) Based Polymers
The hydrolytic stability of polymers based on this compound is a critical factor in their environmental fate, as hydrolysis is a key degradation mechanism in aqueous environments. youtube.com The process involves the cleavage of the ester linkages in the side chains by water molecules. youtube.com This reaction is generally slow in neutral water but can be significantly accelerated by the presence of acids or bases, which act as catalysts. nih.govacs.org
The hydrolysis of the ester bond in poly(this compound) results in the formation of poly(acrylic acid) and the corresponding alcohol, 2-methylheptanol. acs.orgnih.gov The rate of this degradation is influenced by several interconnected factors.
| Factor | Effect on Hydrolysis Rate | Mechanism | Reference |
|---|---|---|---|
| pH | Increased rate in acidic or basic conditions. | Acid or base catalysis of ester bond cleavage. | acs.orgnih.gov |
| Temperature | Increased rate with higher temperature. | Provides the necessary activation energy for the hydrolysis reaction. | youtube.com |
| Polymer Crystallinity | Decreased rate with higher crystallinity. | Water diffusion is more restricted in crystalline regions compared to amorphous regions. | acs.org |
| Molecular Weight | Can influence water diffusion and the concentration of chain ends. | Higher molecular weight polymers may have slower water uptake. | researchgate.net |
Studies on analogous poly(alkyl methacrylate)s have shown that they are generally more resistant to hydrolysis than poly(alkyl acrylate)s. google.com However, under specific conditions, such as in a medium that swells the polymer, even these more stable variants can be hydrolyzed. google.com Therefore, the physical form of the polymer (e.g., film, particle) and its interaction with the surrounding medium are important considerations for its hydrolytic stability.
Design of Environmentally Responsive Poly(this compound) Derivatives
To address the environmental persistence of conventional polyacrylates, research has focused on designing derivatives with enhanced degradability or stimuli-responsive properties. nih.gov These "smart" polymers are engineered to break down or change their characteristics under specific environmental triggers. ihmc.us
One primary strategy is the incorporation of weak links into the polymer backbone through copolymerization. tue.nl By introducing monomers with hydrolytically unstable bonds, such as cyclic ketene (B1206846) acetals, the resulting copolymer contains ester groups directly in the main chain. tue.nl This design facilitates the breakdown of the entire polymer structure, not just the side chains, leading to more complete degradation.
Another approach is the synthesis of stimuli-responsive copolymers. By copolymerizing this compound with functional monomers, materials can be created that respond to changes in environmental pH or temperature. nih.govnih.gov For example, copolymerization with acrylic acid would yield a pH-responsive polymer, while incorporating a monomer like N-isopropylacrylamide would impart temperature sensitivity. ihmc.usmit.edu These changes in solubility or conformation can be harnessed to control the release of encapsulated substances or to trigger degradation under specific conditions.
| Design Strategy | Description | Example Monomers for Copolymerization | Resulting Property | Reference |
|---|---|---|---|---|
| Backbone Degradability | Incorporating hydrolyzable ester or amide groups into the polymer main chain. | Cyclic ketene acetals (e.g., 2-methylene-1,3-dioxepane), lactones. | Enhanced hydrolytic and biological degradation of the polymer backbone. | nih.govtue.nl |
| pH-Responsiveness | Including acidic or basic functional groups that ionize with changes in pH. | Acrylic acid, Methacrylic acid, 2-(Dimethylamino)ethyl methacrylate (B99206). | Changes in solubility, swelling, or conformation triggered by pH shifts. | nih.govmit.edu |
| Temperature-Responsiveness | Incorporating monomers that exhibit a Lower Critical Solution Temperature (LCST). | N-isopropylacrylamide (NIPAM), Oligo(ethylene glycol) methacrylate. | Polymer undergoes a reversible phase transition from soluble to insoluble at a specific temperature. | ihmc.usnih.gov |
By employing these design strategies, it is possible to create novel poly(this compound) derivatives with a more favorable environmental profile, balancing performance during their service life with controlled degradation upon disposal.
Emerging Research Areas and Future Directions for 2 Methylheptyl Acrylate
Integration of 2-Methylheptyl Acrylate (B77674) in Smart Material Systems Research
Smart materials, or stimuli-responsive polymers, are designed to undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or electric fields. Acrylate-based polymers are frequently used as the foundation for these materials. The incorporation of 2-Methylheptyl acrylate into polymer chains is a promising area of investigation for creating new smart systems. The size and branched nature of the 2-methylheptyl side chain can be expected to influence the polymer's glass transition temperature (Tg), hydrophobicity, and steric hindrance.
These characteristics are critical in the design of thermo-responsive polymers. For instance, the specific structure of the 2-methylheptyl group could be used to finely tune the Lower Critical Solution Temperature (LCST) of copolymers, a key parameter for applications in biomedical fields like drug delivery and tissue engineering. Research in this area would involve copolymerizing this compound with hydrophilic monomers and systematically studying how its concentration and the polymer architecture affect the material's response to temperature changes.
Novel Applications of this compound in Advanced Functional Materials
Beyond smart systems, the unique properties imparted by the 2-methylheptyl group make it a candidate for a range of advanced functional materials. Acrylate polymers are valued for their weather and sunlight resistance, good water resistance, and flexibility at low temperatures. petrochemistry.eu The inclusion of a relatively long, branched alkyl chain like 2-methylheptyl can enhance properties such as hydrophobicity, adhesion, and plasticization.
Potential applications for polymers and copolymers of this compound include:
Pressure-Sensitive Adhesives (PSAs): The alkyl side chain can lower the glass transition temperature and improve tackiness and peel strength. Research would focus on optimizing the balance between cohesive and adhesive properties.
Advanced Coatings: Enhanced hydrophobicity could lead to the development of self-cleaning or anti-fouling surfaces. Its flexibility and durability could be advantageous in protective coatings for various substrates. petrochemistry.eu
Dielectric Materials: The non-polar nature of the side chain could be exploited in creating polymers with low dielectric constants for applications in electronics. researchgate.net
Membranes: Acrylate-functional siloxanes have been used to form permeable membranes for sensors. gelest.com Polymers containing this compound could be investigated for selective permeability in separation technologies.
High-Throughput Experimentation in this compound Polymerization Research
High-throughput experimentation (HTE) has become an essential tool in polymer science, allowing for the rapid screening of a vast number of experimental parameters. chemspeed.com This methodology is particularly well-suited for investigating the polymerization of a less-common monomer like this compound. Traditional research methods are often time-consuming and cost-ineffective, whereas HTE platforms, often utilizing automated synthesis robots, can accelerate the discovery of new materials and the optimization of reaction conditions. rsc.orgmdpi.com
An HTE approach to studying this compound polymerization could involve screening a wide array of variables in parallel. mrs-j.org This allows for the creation of large, coherent datasets that can reveal structure-property relationships and optimize polymerization kinetics. chemspeed.comrsc.org
Table 1: Illustrative High-Throughput Screening Library for this compound Polymerization
| Parameter | Variables Screened | Rationale |
|---|---|---|
| Polymerization Technique | Free Radical, ATRP, RAFT | To assess control over molecular weight and dispersity. chemspeed.com |
| Initiator | AIBN, BPO, Various ATRP/RAFT agents | To evaluate initiation efficiency and reaction kinetics. mdpi.com |
| Solvent | Toluene (B28343), Dioxane, DMF, Bulk | To study the effect of solvent polarity on reaction rate and polymer properties. |
| Temperature (°C) | 60, 70, 80, 90 | To determine the activation energy and its effect on polymerization rate. mrs-j.org |
| Monomer:Initiator Ratio | 50:1, 100:1, 200:1, 500:1 | To target different molecular weights. mdpi.com |
By employing such a strategy, researchers can efficiently map the polymerization behavior of this compound and identify optimal conditions for producing polymers with desired characteristics like specific molecular weights, low dispersity, and desired microstructure. chemspeed.com
Theoretical Predictions for Undiscovered Reactivity of this compound
Computational chemistry and theoretical modeling provide powerful tools for predicting the reactivity of monomers and the outcomes of polymerization reactions, sometimes in temperature ranges not easily accessible by experiments. chemrxiv.org Methods like Density Functional Theory (DFT) can be used to calculate the activation energies for various reaction pathways, including propagation, chain transfer, and termination. chemrxiv.orgresearchgate.net
For this compound, theoretical studies could predict:
Propagation Rate Coefficients: Understanding how the sterically bulky 2-methylheptyl group affects the rate at which monomer units add to a growing polymer chain.
Chain Transfer Reactions: Predicting the likelihood of chain transfer to monomer, polymer, or solvent, which influences the molecular weight and branching of the final polymer.
Backbiting and β-Scission: At the high temperatures often used in acrylate polymerization, intramolecular chain transfer (backbiting) can occur, leading to the formation of mid-chain radicals and short-chain branches. chemrxiv.orgaiche.org Theoretical models can predict the propensity of this compound to undergo these side reactions.
These computational predictions can guide experimental work by identifying the most promising reaction conditions and highlighting potential challenges, such as the formation of undesirable byproducts. By comparing theoretical predictions with experimental data from HTE, a comprehensive understanding of the monomer's reactivity can be developed.
Sustainability Considerations in Future this compound Research
The polymer industry is facing increasing pressure to adopt more sustainable practices. Future research on this compound should incorporate sustainability considerations from the outset. A key focus is the shift from fossil-fuel-based feedstocks to renewable, bio-based sources. sciencedaily.com Research could explore synthetic pathways to this compound starting from bio-derived 2-methylheptanol.
Q & A
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, log P) of this compound?
- Methodological Answer :
- Critical Evaluation : Cross-reference data from peer-reviewed journals, regulatory databases (e.g., EPA CompTox), and experimental replicates. Note measurement conditions (e.g., temperature, solvent) that may affect results .
- Uncertainty Quantification : Use statistical tools (e.g., Monte Carlo simulations) to assess variability in property predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
